1-Pyrrolidineacetamide

Description

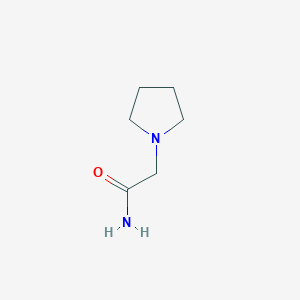

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUTDYXOOUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-Pyrrolidineacetamide Core Structures

The fundamental this compound scaffold is the basis for a class of pharmaceutically important molecules. Its synthesis has been approached through several established routes.

A primary strategy for forming the 2-oxo-1-pyrrolidineacetamide structure involves the cyclization of a suitable precursor. One common method begins with the reaction of (S)-2-aminobutanamide with an alkyl 4-halobutyrate or a 4-halobutyryl halide, which is then followed by a cyclization step. newdrugapprovals.org A Strecker-type reaction can be employed to create an aminonitrile intermediate, which subsequently undergoes cyclization with 4-chlorobutyryl chloride to produce the 2-(2-oxo-1-pyrrolidinyl)butanenitrile, a direct precursor to the final acetamide (B32628). nih.gov Another approach involves reacting 2-pyrrolidinone (B116388) with sodium methoxide (B1231860) to form its sodium salt, which can then be further functionalized. e3s-conferences.org

For many applications, a specific stereoisomer of a substituted this compound is required, necessitating either the separation of a racemic mixture or a direct stereoselective synthesis.

Resolution of Racemates : A conventional method involves synthesizing the racemic form of a derivative, such as alpha-ethyl-2-oxo-1-pyrrolidine acetamide, and then resolving the enantiomers. e3s-conferences.org This can be achieved using a resolving agent like (R)-(+)-ɑ-N-Methylbenzylamine to separate the desired monomeric acid, which is then converted to the final product. e3s-conferences.org However, direct separation of the final enantiomers from the racemate is not always feasible. ulb.ac.be

Stereoselective Synthesis : Modern methods often focus on creating the desired enantiomer directly to improve efficiency. This can be accomplished using chiral auxiliaries. For instance, (S)-N-phenylpantolactam has been used as a chiral auxiliary in the deracemization of (±)-2-bromobutyric acid, a key starting material. sci-hub.ru Another approach employs a Strecker reaction with a chiral amine, such as [(1S)- 1-(4-methoxyphenyl)ethyl]amine hydrochloride, to produce an enantiomerically pure intermediate like (S)-2-aminobutyric acid. researchgate.net Asymmetric hydrogenation using chiral catalysts, such as rhodium (Rh) or ruthenium (Ru) chelates, can also achieve high selectivity. e3s-conferences.org Furthermore, enzymatic dynamic kinetic resolutions have been developed, using enzymes like Comamonas testosteroni nitrile hydratase variants, which exhibit high (S)-selectivity. rsc.org

| Stereoselective Method | Key Reagent/Catalyst | Intermediate/Product | Reference |

| Chiral Auxiliary | (S)-N-phenylpantolactam | (S)-2-(2-oxo-pyrrolidin-1-yl)butyric acid | sci-hub.ru |

| Asymmetric Strecker Reaction | [(1S)-1-(4-methoxyphenyl)ethyl]amine HCl | (S)-2-aminobutyric acid | researchgate.net |

| Asymmetric Hydrogenation | Rhodium (Rh) or Ruthenium (Ru) chelate | Levetiracetam (B1674943) | e3s-conferences.org |

| Enzymatic Resolution | Comamonas testosteroni nitrile hydratase | (S)-(pyrrolidine-1-yl)butaneamide | rsc.org |

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified with various functional groups to create a range of derivatives with distinct properties.

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a significant pharmaceutical compound. researchgate.net Its synthesis is a key focus of research.

One prominent route starts with (S)-2-aminobutyric acid, which is condensed with 4-chlorobutyryl chloride, followed by cyclization to give crude (S)-levetiracetam. researchgate.net An alternative pathway begins with (S)-2-bromobutyric acid, which reacts with 2-pyrrolidinone to produce (S)-2-(2-Oxopyrrolidin-1-yl)acetic acid, a precursor that can be converted to levetiracetam via esterification and ammonolysis. e3s-conferences.org The synthesis of both levetiracetam and its (R)-enantiomer can be achieved by using (S)- or (R)-N-phenylpantolactam as chiral auxiliaries to deracemize (±)-2-bromobutyric acid. sci-hub.ru This is followed by an SN2 substitution with the 2-oxopyrrolidin-1-yl group and subsequent amidation. sci-hub.ruresearchgate.net

A sustainable approach has also been developed, featuring an enzymatic dynamic kinetic resolution followed by a ruthenium-catalyzed ex-cell anodic oxidation. rsc.org Scalable electrochemical flow processes have been explored for the alcohol oxidation step in some synthetic routes, which is crucial for maintaining high enantiomeric purity. nih.gov

| Starting Material | Key Reaction Steps | Final Product | Reference |

| (S)-2-aminobutyric acid | Condensation with 4-chlorobutyryl chloride, cyclization | (S)-Levetiracetam | researchgate.net |

| (S)-2-bromobutyric acid | Reaction with 2-pyrrolidinone, esterification, ammonolysis | (S)-Levetiracetam | e3s-conferences.org |

| (±)-2-bromobutyric acid | Deracemization with chiral auxiliary, SN2 substitution, amidation | (S)-Levetiracetam or (R)-enantiomer | sci-hub.ru |

| Racemic nitrile | Enzymatic kinetic resolution, anodic oxidation | (S)-Levetiracetam | rsc.org |

Oxiracetam (B1678056), or (S)-4-hydroxyl-2-oxo-1-pyrrolidine ethanamide, is another important derivative. google.com Several synthetic routes have been established. One method involves the reaction of glycinamide (B1583983) hydrochloride, sodium carbonate, and methyl 4-chloro-3-hydroxybutyrate in ethanol, which produces oxiracetam with a 75% yield. prepchem.com

Synthesis of Thioxo-Substituted 1-Pyrrolidineacetamides

The conversion of the carbonyl group in amides and lactams to a thiocarbonyl group is a key transformation for modifying the compound's properties. While direct thionation of this compound is not extensively detailed, the synthesis of its thio-analogs can be achieved using established chemical methods. The most common reagent for this purpose is Lawesson's reagent. nih.govencyclopedia.pub

The reaction involves heating the parent lactam, such as ethyl 2-(2-oxopyrrolidin-1-yl)acetate, with Lawesson's reagent in a suitable solvent like toluene. beilstein-journals.org This process selectively replaces the oxygen atom of the lactam ring with a sulfur atom to yield the corresponding thiolactam. beilstein-journals.orguzh.ch The general principle has been applied to various N-substituted 2-pyrrolidinones. nih.govuzh.ch For instance, N-methylpyrrolidin-2-one is readily converted to N-methylpyrrolidine-2-thione. uzh.ch Research has also noted that dithiopiracetam, a thioxo derivative, shows enhanced nootropic and antihypoxic effects compared to piracetam (B1677957). researchgate.net

This methodology is foundational for creating thioxo-derivatives, which are important for structure-activity relationship studies. The reaction of 1,3,2,4-dithiadiphosphetane, 2,4-bis[(4-methylphenyl)thio]-2,4-disulfide with N-substituted lactams in a toluene/pyridine mixture also yields the corresponding thiolactams. uzh.ch

Coupling Reactions with Bifunctional Linkers for Symmetrical Derivatives

The synthesis of symmetrical derivatives, where two this compound units are joined, involves the use of bifunctional linkers. These linkers are molecules with two reactive sites that can form covalent bonds with the this compound scaffold. While specific examples for this compound are not abundant in the literature, general synthetic strategies can be applied.

One conceptual approach involves using a bifunctional electrophile, such as a diacyl chloride (e.g., isophthaloyl dichloride) or a dihaloalkane, to react with a nucleophilic site on the this compound molecule. science.gov For instance, if a derivative of this compound contains a primary or secondary amine, it could react with a diacyl chloride to form a symmetrical bis-amide.

Another strategy involves the use of metal-based linkers. Platinum(II) complexes, for example, have been investigated as bifunctional linkers to couple small molecules to larger structures like monoclonal antibodies. nih.gov This principle could theoretically be adapted to link two this compound molecules. Furthermore, the synthesis of symmetrical dimeric steroid-pyrazines through a reaction involving air-oxidation suggests that oxidative coupling could be another pathway for creating symmetrical structures under specific conditions. rsc.org Structural studies have also identified symmetrical binding sites for related molecules at protein dimer interfaces, which underscores the chemical interest in such symmetrical arrangements. nih.govacs.org

Preparation of N-Acyl Derivatives of 2-Oxo-1-Pyrrolidineacetamide

N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide are synthesized by introducing an acyl group onto the nitrogen atom of the terminal acetamide. A common method involves the reaction of 2-(2-oxopyrrolidin-1-yl)-acetamide with an excess of a corresponding anhydride (B1165640) under acidic catalysis. Current time information in Bangalore, IN.atamanchemicals.com This reaction effectively attaches the acyl group to the primary amide, yielding the N-acyl derivative. This approach has been used to create a series of analogs for biological screening. Current time information in Bangalore, IN.atamanchemicals.com

| Reactant 1 | Reactant 2 (Anhydride) | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-(2-oxopyrrolidin-1-yl)-acetamide | Butyric anhydride | Acid | N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide | Current time information in Bangalore, IN.atamanchemicals.com |

| 2-(2-oxopyrrolidin-1-yl)-acetamide | Acetic anhydride | Acid | N-acetyl-2-(2-oxopyrrolidin-1-yl)-acetamide | Current time information in Bangalore, IN.atamanchemicals.com |

| 2-(2-oxopyrrolidin-1-yl)-acetamide | Propionic anhydride | Acid | N-propionyl-2-(2-oxopyrrolidin-1-yl)-acetamide | Current time information in Bangalore, IN.atamanchemicals.com |

Chemical Transformations and Reactivity of this compound

Oxidation Reactions and Oxo-Derivative Formation

The this compound scaffold can undergo oxidation at various positions, leading to the formation of oxo-derivatives. A significant example is found in the synthesis of Levetiracetam, which is (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide. A key step in one of its synthetic routes is the oxidation of a chiral primary alcohol precursor, (S)-2-(2-oxo-1-pyrrolidinyl)butane-1-ol, to the corresponding carboxylic acid, (S)-2-(2-oxo-1-pyrrolidinyl)butanoic acid.

This transformation has been achieved using electrochemical methods with catalytic redox mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT). This process occurs in water with a benign electrolyte and generates hydrogen gas as the only stoichiometric by-product. Another approach utilizes ruthenium-catalyzed oxidation with sodium metaperiodate in a biphasic solvent system to achieve high yields.

| Substrate | Oxidizing System | Product | Key Feature | Reference |

|---|---|---|---|---|

| (S)-2-(2-oxo-1-pyrrolidinyl)butane-1-ol | Electrochemical, ACT mediator | (S)-2-(2-oxo-1-pyrrolidinyl)butanoic acid | Aqueous, generates H₂ by-product | researchgate.net |

| (rac)-2-(pyrrolidin-1-yl)butanenitrile | RuCl₃ or RuO₂, NaIO₄ | (S)-2-(2-oxo-1-pyrrolidinyl)butanamide | Biphasic solvent system, neutral pH | google.com |

Reduction Reactions to Amine Derivatives

The carbonyl groups within the this compound structure, specifically the lactam and the amide, can be reduced to form the corresponding amine derivatives. The reduction of lactams like 2-pyrrolidinone to pyrrolidines is a well-established transformation. google.com

A modern and efficient method for this reduction involves activating the amide/lactam with trifluoromethanesulfonic anhydride (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄) in a solvent like tetrahydrofuran (B95107) (THF). core.ac.ukthieme-connect.com This two-step process converts the carbonyl group into a methylene (B1212753) group (CH₂). For example, N-benzyl-2-pyrrolidone can be successfully reduced to N-benzylpyrrolidine in good yield using this method. core.ac.ukthieme-connect.com This procedure is effective for a wide range of amides and lactams, including hindered ones, and proceeds under mild conditions at room temperature. thieme-connect.com The reduction of N-methyl-2-pyrrolidinone to 1-methyl-pyrrolidine can also be accomplished with borohydride reagents. atamanchemicals.com

Nucleophilic Substitution Patterns

Nucleophilic substitution is a fundamental reaction type for both the synthesis and functionalization of the this compound core. The very synthesis of the parent compound, piracetam, often starts with a nucleophilic substitution reaction. google.com In a common pathway, the nitrogen atom of 2-pyrrolidinone is first deprotonated by a strong base (like sodium hydride or sodium methoxide) to form a nucleophilic pyrrolidinone anion. google.com This anion then attacks an electrophilic reagent such as methyl chloroacetate (B1199739) in an Sₙ2 reaction to form the N-alkylated intermediate, which is subsequently converted to the final acetamide. google.com

The reactivity of the alkyl halide dictates the reaction conditions, with primary halides being most suitable for Sₙ2 reactions. beilstein-journals.org The general mechanism involves the attack of a nucleophile (an electron-rich species) on an electrophile, leading to the displacement of a leaving group. drugbank.comresearchgate.net

Once the basic scaffold is formed, further modifications can be introduced via nucleophilic substitution on the pyrrolidine (B122466) ring or the side chain, allowing for the synthesis of a diverse library of derivatives with various functional groups.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of 1-Pyrrolidineacetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the compound's connectivity, functional groups, molecular weight, and solid-state arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). jchps.comhyphadiscovery.comslideshare.net The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the nuclei, while spin-spin coupling patterns reveal the connectivity of adjacent atoms. oregonstate.edu

For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its molecular structure. The number of signals in the spectrum corresponds to the number of chemically non-equivalent protons or carbons, their positions indicate the type of proton or carbon, and the integration of ¹H signals reveals the ratio of protons of each type. jchps.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the acetamide (B32628) side chain. The methylene (B1212753) protons (-CH₂-) of the pyrrolidine ring typically appear as multiplets in the upfield region, while the protons of the methylene group adjacent to the amide nitrogen and the carbonyl group will be shifted further downfield due to the deshielding effect of these electronegative groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing separate signals for each unique carbon atom in the molecule. mdpi.comoregonstate.edu The carbonyl carbon of the acetamide group is characteristically found at a significant downfield chemical shift. The carbons of the pyrrolidine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the acetamide substituent.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the core pyrrolidine structure, which provides a basis for interpreting the spectrum of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-H (next to N) | ~2.8 - 3.0 | ~47.0 |

| Cβ-H | ~1.7 - 1.9 | ~25.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.comnih.gov When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the specific frequencies of absorbed radiation correspond to the vibrational modes of the molecule's bonds. mdpi.com Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light. nih.govyoutube.com

For this compound, the IR and Raman spectra would be expected to show key vibrational bands corresponding to its constituent functional groups:

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

N-H Stretch: While this compound is a tertiary amide and lacks an N-H bond directly on the ring, the primary amide of the acetamide group would show N-H stretching vibrations. However, the structure is N-substituted, meaning there is no N-H on the acetamide nitrogen either.

C-N Stretch: Vibrations associated with the C-N bonds of the pyrrolidine ring and the acetamide linkage typically appear in the fingerprint region of the spectrum, generally between 1000 and 1350 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the pyrrolidine ring are expected in the 2850-3000 cm⁻¹ region. researchgate.net

These vibrational signatures provide a molecular "fingerprint" that can be used to identify and characterize this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com This information is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orgyoutube.com When a molecule is introduced into the mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). This ion can then fragment into smaller, characteristic pieces. chemguide.co.uklibretexts.org

For this compound (C₆H₁₂N₂O), the expected molecular weight is approximately 128.17 g/mol . The mass spectrum would show a peak corresponding to the molecular ion. Common fragmentation patterns for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could include the loss of the acetamide side chain or fragmentation of the pyrrolidine ring. Analysis of these fragment ions can help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate a detailed electron density map and, from that, a model of the molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.org

A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state conformation. This would reveal the puckering of the pyrrolidine ring and the orientation of the acetamide substituent relative to the ring. Such studies have been conducted on related compounds, like (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide, revealing details about hydrogen bonding and crystal packing. researchgate.netcambridge.org These interactions are crucial for understanding the physical properties of the compound in its solid form.

Theoretical and Computational Structural Investigations

In conjunction with experimental techniques, theoretical and computational methods are employed to investigate the structural properties and conformational landscape of this compound. These methods provide insights into the molecule's preferred shapes and the energy barriers between different conformations.

Ab Initio and Quantum Mechanical Calculations of Molecular Conformation

Ab initio and other quantum mechanical methods are computational techniques used to model molecular structures and properties from first principles, without the need for empirical parameters. unipa.it These calculations can predict various molecular properties, including equilibrium geometries, vibrational frequencies, and relative energies of different conformers.

For this compound, computational studies can be used to explore the potential energy surface of the molecule. The pyrrolidine ring is known to be non-planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Quantum mechanical calculations can determine the relative stabilities of these different ring conformations and the energy barriers for interconversion between them.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule is described by its potential energy surface (PES), which maps the potential energy of the molecule as a function of its atomic coordinates. longdom.orgwikipedia.org For molecules with flexible components like this compound, the PES can be complex, featuring multiple local energy minima that correspond to stable conformations. scispace.com

The analysis of the PES allows for the identification of the most stable conformers and the energy barriers that separate them. longdom.org This information provides insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. For instance, in the case of L-proline, a related five-membered ring structure, the PES is complex with several local minima separated by low energy barriers, indicating significant conformational flexibility. scispace.com The rotation of side groups, such as the carboxylic group in L-proline, can be restricted by high energy barriers, influencing the preferred conformation. scispace.com

Computational Studies of Pseudorotational Potential

The five-membered pyrrolidine ring in this compound is not planar and undergoes a puckering motion known as pseudorotation. This motion can be described by a pseudorotational coordinate, and the potential energy associated with this motion is the pseudorotational potential. Computational studies, often employing ab initio calculations, are used to map this potential and understand the puckering dynamics of the ring. scispace.com

Prediction of Electronic Properties: HOMO and LUMO Energies

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. alrasheedcol.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. chemrxiv.orgnih.govlupinepublishers.com A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are widely used to predict HOMO and LUMO energies and the resulting energy gap. alrasheedcol.edu.iq These calculations can help in understanding the electronic behavior of this compound and its derivatives.

Table 1: Key Electronic Properties and Their Significance

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron (ionization potential). alrasheedcol.edu.iq |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron (electron affinity). alrasheedcol.edu.iq |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. chemrxiv.orgnih.gov |

| Chemical Hardness | η | Measures resistance to change in electron distribution. lupinepublishers.com |

| Chemical Softness | S | Reciprocal of chemical hardness, indicating higher reactivity. lupinepublishers.com |

| Chemical Potential | μ | Relates to the escaping tendency of electrons from an equilibrium system. lupinepublishers.com |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. nih.gov |

Polymorphism and Solid-State Transformations of Pyrrolidineacetamide Derivatives

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov The study of polymorphism is particularly important for pyrrolidineacetamide derivatives used in various applications, as changes in the solid-state form can impact performance.

For example, the related compound 2-oxo-1-pyrrolidine acetamide (piracetam) is known to exist in at least three polymorphic forms (Form I, Form II, and Form III). researchgate.netamazonaws.com Studies have shown that these forms can interconvert under different conditions, such as heating. researchgate.netamazonaws.com For instance, both Form II and Form III of piracetam (B1677957) have been observed to transform into Form I upon heating. researchgate.netamazonaws.com Conversely, cooling of Form I consistently leads to the formation of Form II. amazonaws.com

Levetiracetam (B1674943), another derivative, has also been studied for its polymorphic behavior. However, investigations have shown that it is very stable in its solid state under various conditions and does not readily form new polymorphic structures. nih.govresearchgate.net

The characterization of these solid-state forms and their transformations is often carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and hot-stage microscopy. researchgate.netnih.gov

Mechanistic Elucidation of Biological Activities in Vitro and in Silico Focus

Interactions with Molecular Targets

Inhibition of Viral Integrases (e.g., HIV-1 Integrase) and DNA Binding Mechanisms

1-Pyrrolidineacetamide and its derivatives have been identified as inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. spandidos-publications.comacs.org These compounds function through an allosteric mechanism, meaning they bind to a site on the enzyme distinct from the active site. cambridge.org This interaction disrupts the normal function of the enzyme.

The binding site for this compound is located at the dimer interface of the integrase's catalytic core domain. cambridge.org Specifically, it engages with the amino acid residues Lys-103, Lys-173, and Thr-174. spandidos-publications.comcambridge.org By binding to this interface, this compound prevents the viral DNA (vDNA) from binding to the integrase enzyme. spandidos-publications.comacs.org This inhibition of the IN-vDNA interaction is a key step in preventing the integration of the viral genome into the host cell's DNA. acs.orgcambridge.org

Research has shown that symmetrical this compound derivatives can competitively inhibit the binding of HIV-1 integrase to viral DNA. acs.org One such derivative, N,N'-(methylene-di-4,1-phenylene)bis-1-pyrrolidineacetamide, demonstrated this competitive inhibition with a 50% inhibitory concentration (IC50) of 7.29 ± 0.68 μmol/L in a surface plasmon resonance-based assay. acs.org The same compound also showed anti-HIV-1 (IIIB) activity in C8166 cells with a 50% effective concentration (EC50) of 40.54 μmol/L. acs.org

Table 1: Inhibitory Activity of a Symmetrical this compound Derivative

| Parameter | Value | Assay/Cell Line |

|---|---|---|

| IC50 (IN-vDNA Binding) | 7.29 ± 0.68 μmol/L | Surface Plasmon Resonance |

| EC50 (Anti-HIV-1 IIIB) | 40.54 μmol/L | C8166 cells |

| Cytotoxic Concentration (CC50) | 173.84 μmol/L | C8166 cells |

Data from Du et al., 2008. acs.org

Modulation of Neuronal and Vascular Functions

The influence of this compound extends to neuronal and vascular systems. Derivatives of this compound are known to modulate neuronal functions and influence cognitive processes without acting as sedatives or stimulants. wikipedia.orgresearchgate.net The mechanisms underlying these effects involve interactions with neuronal excitability and neurotransmission. escholarship.orgnih.govru.nl

In the vascular system, piracetam (B1677957), a cyclic derivative of GABA with a 2-oxo-1-pyrrolidine acetamide (B32628) structure, has been observed to reduce the adhesion of erythrocytes to the endothelium of vascular walls. wikipedia.org This action can lessen the severity of vasospasms in capillaries and promote microcirculation. wikipedia.org The release of nitric oxide (NO) and reactive oxygen species (ROS) from erythrocytes can also modulate vascular function. nih.govfrontiersin.org

Interactions with Neurotransmitter Receptors (e.g., GABAA and AMPA Receptors)

Molecular modeling studies have indicated that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide exhibit a high affinity for the binding sites of both GABAA and AMPA receptors. doaj.orgeco-vector.com These interactions are crucial for the compound's neuromodulatory effects.

With respect to GABAA receptors, these derivatives are predicted to form stable complexes with key amino acid residues in the binding site, including Arg207, Phe200, Thr202, Tyr97, Tyr157, and Tyr205. doaj.org The interaction energy of these complexes suggests a potentially higher activity compared to some existing nootropic drugs. doaj.org

In the context of AMPA receptors, piracetam acts as a positive allosteric modulator, although this effect is considered weak. wikipedia.org The modulation of AMPA receptors, which are central to fast excitatory neurotransmission in the brain, is a key aspect of the compound's activity. core.ac.ukhku.hk The trafficking and localization of AMPA receptors at synaptic sites are regulated by interactions with various intracellular proteins. nih.gov

Inhibition of Specific Enzymes (e.g., nSMase2)

Certain complex derivatives containing the pyrrolidine (B122466) acetamide moiety have been identified as potent inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biogenesis of extracellular vesicles. nih.govresearchgate.net One such inhibitor is phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)carbamate (PDDC). nih.govnih.gov

High-throughput screening and subsequent chemical optimization have led to the development of nSMase2 inhibitors with nanomolar potency. nih.gov PDDC, for instance, has been shown to be a potent and selective inhibitor of this enzyme. nih.gov Structure-activity relationship (SAR) studies have explored modifications to different parts of the molecule, including the pyrrolidine acetamide group, to enhance inhibitory activity. researchgate.net

Table 2: nSMase2 Inhibition by a Pyrrolidine-Containing Compound

| Compound | Target | Potency | Reference |

|---|---|---|---|

| PDDC | nSMase2 | Submicromolar | nih.gov |

This table highlights a derivative containing the pyrrolidine structure.

Effects on Fusion Processes in Membrane Models

The interaction of this compound derivatives with cellular membranes can influence fusion processes. Piracetam, for example, is thought to increase the permeability of the cell membrane. wikipedia.org It is suggested that by interacting with membrane lipids, it may lower the risk of membrane fusion. lookchem.com

Membrane fusion is a complex process that involves the close apposition of two membranes, followed by the disruption and merging of the lipid bilayers. nih.gov The energy required to overcome the repulsive forces between membranes can be influenced by fusogenic agents. nih.gov The composition of lipids within the membrane also plays a critical role in regulating the kinetics and mechanism of fusion. plos.org Additionally, lipids such as phosphatidic acid can play a role in mitochondrial membrane fusion. frontiersin.org

Allosteric Modulation of Dopamine (B1211576) Receptors (e.g., D2)

A specific peptidomimetic analog, 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), has been identified as a potent allosteric modulator of the dopamine D2 receptor. plos.orgnih.govrndsystems.comtocris.com As an allosteric modulator, PAOPA binds to a site on the D2 receptor that is different from the binding site for the endogenous ligand, dopamine. plos.orgnih.gov

In vitro studies using a cellular model have shown that the addition of PAOPA to an agonist treatment increases the internalization of D2 receptors by 33%. plos.orgnih.gov Furthermore, in vivo studies in rats have demonstrated that chronic treatment with PAOPA affects downstream signaling molecules. It was found to increase the striatal expression of G protein-coupled receptor kinase 2 (GRK2) by 41% and arrestin-3 by 34%. plos.orgnih.gov It also led to an increase in phosphorylated ERK1 and ERK2 by 51% and 36%, respectively. plos.orgnih.gov Following a 7-day treatment, a decrease in GRK2 and an increase in dopamine D2 receptor expression were observed in the dorsal striatum. nih.gov

Table 3: Effects of PAOPA on D2 Receptor Signaling (In Vivo, Rat Striatum)

| Molecule | Change in Expression |

|---|---|

| GRK2 | +41% |

| Arrestin-3 | +34% |

| Phospho-ERK1 | +51% |

| Phospho-ERK2 | +36% |

| D2 Receptor Internalization (In Vitro) | +33% |

Stimulation of Synaptic Transmission

In vitro studies on brain slice preparations have provided crucial insights into how this compound derivatives modulate synaptic activity. One of the primary proposed mechanisms is the enhancement of neurotransmission. For instance, Piracetam, a foundational derivative, has been shown to facilitate the release of neurotransmitters like glutamate (B1630785) from hippocampal nerve endings. ptfarm.pl It is also suggested to increase the density of AMPA receptors in synaptic membranes, potentially by recruiting a subset of these receptors that are not typically involved in synaptic transmission. ptfarm.pl This modulation can lead to increased neuronal excitability. mdpi.com

Furthermore, these compounds can influence synaptic function by altering the physical properties of neuronal membranes. In vitro studies on membranes from aged mice demonstrated that piracetam can enhance membrane fluidity. researchgate.netfrontiersin.org This restoration of membrane properties is thought to positively impact the function of membrane-bound proteins crucial for signal transduction, such as receptors and ion channels, thereby improving synaptic communication. frontiersin.org In specific pathological models, such as those involving amyloid-beta (Aß) induced stress, piracetam has been shown to ameliorate the negative effects on neuritic outgrowth in PC12 cells, suggesting a neuroprotective role at the synaptic level. frontiersin.org

The derivative Levetiracetam (B1674943), while structurally similar, exhibits a more specific mechanism by binding to the synaptic vesicle protein 2A (SV2A). nih.govdroracle.ainih.gov This protein is involved in the regulation of vesicle exocytosis. droracle.ai The interaction with SV2A is believed to modulate the release of excitatory neurotransmitters, which is a key component of its distinct biological activity profile. droracle.ainih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological effects. For this compound derivatives, SAR studies have been pivotal in identifying key structural motifs and modifications that tune their activity and selectivity.

Influence of Pyrrolidine Ring Substitution Patterns on Biological Activity

The pyrrolidine ring is a core component of this class of compounds, and substitutions on this ring can dramatically alter pharmacological properties. The position and nature of the substituent are critical. For example, the introduction of an ethyl group at the alpha-position of the acetamide side chain led to the development of Etiracetam, which displayed a distinct anticonvulsant profile. researchgate.net

Further modifications, such as the introduction of a propyl group at the same position, resulted in Brivaracetam, a high-affinity SV2A ligand. researchgate.net The size and properties of the substituent on the pyrrolidine ring can fine-tune the interaction with biological targets. Studies have shown that even seemingly minor changes, like replacing a phenyl group with a substituted one, can significantly reduce inhibitory activity against certain enzymes, highlighting the importance of this part of the scaffold. nih.gov The pyrrolidine ring itself is considered an essential building block, and its conformation can be adjusted with suitable substituents to optimize biological activity. openmedicinalchemistryjournal.commdpi.com

| Compound | Pyrrolidine Ring Substitution | Observed Biological Impact | Reference |

|---|---|---|---|

| Piracetam | Unsubstituted | Baseline nootropic activity | thieme-connect.com |

| Etiracetam | α-ethyl group | Distinct anticonvulsant profile | researchgate.net |

| Brivaracetam | α-propyl group | High-affinity SV2A binding | researchgate.net |

| Rolipram | 4-(3-cyclopentyloxy-4-methoxyphenyl) | Selective PDE4 inhibition | researchgate.net |

Impact of Acetamide Moiety Modifications

The acetamide side chain is another critical pharmacophoric element. Modifications to this moiety have led to derivatives with varied activities. Replacing the terminal amide with other functional groups or altering the chain length can significantly influence the compound's properties. For instance, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been investigated using molecular modeling, which predicted high affinity for both GABA-A and AMPA receptors, suggesting that modifications at this position can tune activity towards different neurotransmitter systems. semanticscholar.orgresearchgate.net

SAR studies have explored replacing the pyrrolidine acetamide group with other heterocyclic structures like methyl sulfonyl piperazine (B1678402) or piperidine (B6355638) acetamide, resulting in altered biological profiles. researchgate.net Even the complete removal of the acetamide substitution from the pyrrolidine ring results in a loss of certain activities, underscoring its importance for target engagement. researchgate.net

Stereochemical Effects on Biological Potency and Selectivity

For chiral derivatives of this compound, stereochemistry plays a crucial role in determining biological potency and selectivity. The most prominent example is Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. google.com In vitro binding assays have demonstrated that the binding to its target, SV2A, is highly stereoselective. droracle.ainih.gov The (R)-enantiomer, ucb L060, exhibits a significantly lower affinity for SV2A, by as much as 1000-fold in some studies. google.com This stark difference in binding affinity correlates with their respective biological activities, with the (S)-enantiomer being the active form. nih.govgoogle.com This stereoselectivity is a defining characteristic of the interaction between this class of ligands and the SV2A protein. nih.gov

| Compound | Stereoisomer | Target | Binding Affinity / Potency | Reference |

|---|---|---|---|---|

| Levetiracetam | (S)-enantiomer | SV2A | High affinity | nih.govdroracle.ai |

| ucb L060 | (R)-enantiomer | SV2A | ~1000x lower affinity than (S)-enantiomer | google.com |

| PAOPA | (3R, 2S) | Dopamine D2 Receptor (Allosteric site) | Positive allosteric modulator | researchgate.net |

Identification of Key Structural Features for Specific Activities

Through extensive SAR studies, a general pharmacophore model for this compound derivatives has emerged. Key structural features essential for activity include:

The 2-oxopyrrolidine core: This heterocyclic ring system is a fundamental scaffold for this class of compounds. openmedicinalchemistryjournal.com

The acetamide side chain: This moiety is crucial for interaction with biological targets. Its modification or replacement often leads to significant changes in activity. semanticscholar.orgresearchgate.net

A specific stereocenter (if present): As demonstrated by Levetiracetam, the (S)-configuration at the α-carbon of the acetamide side chain is critical for high-affinity binding to SV2A. nih.govgoogle.com

Substituents on the pyrrolidine ring or side chain: The size, lipophilicity, and electronic properties of substituents can direct the compound toward specific targets and modulate potency. For example, an α-propyl group enhances SV2A affinity, while other substitutions can confer activity at different receptors. researchgate.netresearchgate.net

Computational Approaches in Biological Activity Prediction

Computational methods, particularly in silico modeling, are increasingly used to predict the biological activity of new chemical entities and to rationalize observed SAR. nih.gov For this compound derivatives, these approaches have been invaluable.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. researchgate.netnih.govbenthamscience.com These models can then be used to predict the activity of newly designed, unsynthesized compounds. bio-hpc.eunih.gov

Molecular docking studies have been employed to simulate the interaction of this compound derivatives with their biological targets. biointerfaceresearch.com For instance, docking of N-acyl derivatives into the binding sites of GABA-A and AMPA receptors has helped predict their potential activity and guide synthetic efforts. semanticscholar.orgresearchgate.net Similarly, docking analyses combined with mutagenesis studies have helped identify key amino acid residues within the SV2A protein that are critical for racetam binding. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. A 3D pharmacophore model based on Levetiracetam and its close analogs has been developed to guide the discovery of new SV2A ligands. researchgate.netnih.gov These computational tools accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby optimizing the search for new therapeutic agents. bmc-rm.org

Molecular Docking and Ligand-Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medsci.org This method is instrumental in understanding the interaction between a ligand, such as this compound, and its receptor.

Studies have employed molecular docking to investigate the binding of this compound and its derivatives to various receptors. For instance, research on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a class to which this compound belongs, has shown a high affinity for the binding sites of both GABA-A and AMPA receptors. semanticscholar.orgvietnamjournal.ruresearchgate.net In one study, molecular docking was performed using the Molegro Virtual Docker 6.0.1 program with a virtual model of the human GABA-A receptor (PDB code: 6D6U) and a three-dimensional model of the rat AMPA receptor (PDB code: 3LSF). vietnamjournal.ruresearchgate.netedgccjournal.org The results indicated that these derivatives can form more stable complexes with key amino acid residues in the GABA-A receptor binding site—specifically Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65—than the endogenous ligand, GABA. vietnamjournal.ruresearchgate.net

Another study utilized Argus Lab for molecular docking studies of piracetam, highlighting its utility in analyzing ligand-receptor interactions. nih.gov Furthermore, the binding of ligands to receptors can be quantified by their binding energy. For example, in a study involving a cocrystal of a Cu(II) complex with piracetam, the binding energy was calculated to be -9.26 kcal/mol, suggesting a potential for biological activity. tubitak.gov.tr The specificity and affinity of these interactions are crucial determinants of the compound's pharmacological profile. nih.gov

Interactive Table: Molecular Docking and Binding Affinity Data

| Compound/Derivative | Target Receptor | Docking Score/Binding Energy | Key Interacting Residues |

|---|---|---|---|

| N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide | GABA-A Receptor | Not explicitly quantified in text | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 vietnamjournal.ruresearchgate.net |

| N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide | AMPA Receptor | High affinity predicted semanticscholar.orgvietnamjournal.ruresearchgate.net | Not specified |

| Piracetam (Compound 1 in study) | Antifungal Target Protein | -9.26 kcal/mol tubitak.gov.tr | Not specified |

Predictive Modeling of Pharmacological Activities (e.g., GABA-ergic, Glutamatergic)

Predictive modeling, often coupled with molecular docking results, allows for the forecasting of a compound's pharmacological activities. This in silico approach is particularly valuable for identifying promising drug candidates and understanding their mechanisms.

The GABAergic and glutamatergic activities of this compound and its derivatives have been a primary focus of such predictive studies. semanticscholar.orgvietnamjournal.ruresearchgate.net The rationale stems from the fact that this compound is a cyclic derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, and it also influences the glutamatergic system. nih.govsemanticscholar.org

Through molecular design and docking, researchers have developed methods to predict the GABAergic and glutamatergic potential of 2-pyrrolidone derivatives. semanticscholar.orgresearchgate.net For instance, studies have shown that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide are predicted to have significant nootropic activity, potentially exceeding that of existing nootropic drugs. semanticscholar.orgvietnamjournal.ruresearchgate.net One derivative, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut), was identified as a lead compound with high predicted affinity for both GABA-A and AMPA receptors. semanticscholar.orgvietnamjournal.ru Although piracetam itself has a low affinity for glutamate receptors, it can activate AMPA receptors, leading to an influx of Ca2+ and an increase in the density of these receptors in the cerebral cortex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to predict the biological activity of such compounds, further aiding in the design of new derivatives with enhanced neuroprotective properties. semanticscholar.org

Analysis of Molecular Electrostatic Potential

The molecular electrostatic potential (MEP) is a valuable descriptor in computational chemistry that helps in understanding the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP is mapped onto the electron density surface of a molecule, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (attractive to electrophiles), while blue indicates regions of positive potential (attractive to nucleophiles). researchgate.net

Analysis of the MEP of this compound provides insights into its chemically active sites and how it might interact with biological receptors. researchgate.net The distribution of electron density and electrostatic potential can reveal sites prone to electrophilic or nucleophilic attack, as well as regions important for hydrogen bonding and other non-covalent interactions. uni-muenchen.de For instance, the MEP can identify which nitrogen atoms in a molecule are more likely to act as proton acceptors. uni-muenchen.de

In a broader context, studies on related compounds have utilized MEP maps to understand charge transfer phenomena and chemical stability. researchgate.net The electrostatic potential is a key factor in determining how a ligand will "see" a receptor's binding pocket, influencing the initial stages of the binding process. While specific MEP analysis data for this compound was not detailed in the provided search results, the general principle holds that such analysis is a standard and crucial part of the in silico characterization of pharmaceutical molecules like piracetam. iucr.org

Research Applications and Emerging Directions

1-Pyrrolidineacetamide as a Synthetic Scaffold in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a prominent scaffold in medicinal chemistry. d-nb.inforesearchgate.net Its non-planarity, referred to as "pseudorotation," allows for enhanced three-dimensional (3D) coverage, which is a strategic goal in the design of new drugs. d-nb.inforesearchgate.net This structural characteristic enables molecules containing the pyrrolidine ring to efficiently explore pharmacophore space. researchgate.net The pyrrolidine moiety contributes to the stereochemistry of a molecule, which can significantly influence its biological profile due to different binding modes with enantioselective proteins. d-nb.inforesearchgate.net Consequently, the this compound framework is a versatile starting point for creating new biologically active compounds. d-nb.info

The inherent properties of the pyrrolidine scaffold have spurred extensive research into the design and synthesis of novel compounds. d-nb.info Medicinal chemists utilize this scaffold to develop molecules for treating a range of human diseases. researchgate.net Synthetic strategies are diverse and include both the construction of the pyrrolidine ring from various precursors and the functionalization of pre-existing pyrrolidine rings, such as those derived from proline. researchgate.net

For instance, metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a general route to create diversely functionalized homochiral pyrrolidines. nih.gov This method allows for the stereoselective synthesis of fragments with predefined chirality, enhancing their 3D characteristics. nih.gov Researchers have also developed novel pyrrolidine-containing bradykinin (B550075) antagonists, where conformational analysis suggested a pyrrolidine moiety could effectively substitute another chemical group. nih.gov Further studies have focused on creating pyrrolidine-2,4-dione (B1332186) derivatives as potential herbicides, using natural tetramic acids as lead compounds. rsc.org The synthesis of spiro-pyrrolidine/pyrrolizines through one-pot three-component reactions showcases another innovative approach to leveraging the pyrrolidine core. d-nb.info These examples underscore the adaptability of the pyrrolidine scaffold in generating compounds with varied biological targets.

Derivatives of this compound are crucial as advanced synthetic intermediates in the preparation of other complex molecules. Notably, 2-oxo-1-pyrrolidine derivatives are key precursors in the synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628). google.com This compound, also known as Levetiracetam (B1674943), is an anticonvulsant drug. researchgate.netmdpi.com

The synthesis often involves the use of a chiral auxiliary to ensure a stereoselective process. researchgate.net For example, (R)-1-(1-hydroxymethylpropyl) pyrrolidin-2-one has been employed as a chiral auxiliary in the asymmetric alkylation of a key intermediate to produce Levetiracetam. researchgate.net Another patented process describes the cyclization of (S)-2-amino-butanamide derivatives to form the core pyrrolidone structure. google.com These synthetic routes highlight the utility of pyrrolidine-based compounds as foundational blocks for constructing pharmaceutically important agents. google.comgoogle.com

Role in Investigating Fundamental Biological Processes (In Vitro)

Beyond its role in synthesis, this compound and its analogues are employed in laboratory settings to probe basic biological mechanisms. These in vitro studies provide insight into cellular processes that are otherwise difficult to observe directly.

The interaction of small molecules with biological membranes is a critical factor in their biological activity. Computational strategies have been used to explore the translocation of piracetam (B1677957) (2-oxo-1-pyrrolidine acetamide), a related compound, through lipid bilayer models. researchgate.netresearchgate.net These studies investigate how factors like intramolecular hydrogen bonds can influence the energy barrier for a molecule to pass through the hydrophobic core of a cell membrane. researchgate.net

Research has shown that analogues such as levetiracetam and (R)-(-)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide can inhibit membrane fusion processes induced by certain peptides in vitro. google.com This inhibitory effect has been observed in studies using large unilamellar vesicles (LUVs) as membrane models. google.com Such research is crucial for understanding how these compounds might exert their effects at a molecular level and provides a basis for designing molecules with improved membrane penetration capabilities. researchgate.netresearchgate.net

The ability of this compound derivatives to form complexes with metal ions is another area of active research. Studies have investigated the complexation of 2-oxo-1-pyrrolidine acetamide with inner transition metal ions (lanthanides and actinides) such as Y(III), La(III), Ce(III), Pr(III), Nd(III), Sm(III), Gd(III), Dy(III), and Th(IV). scispace.comresearchgate.net These investigations are significant because inner transition metal complexes have numerous biomedical applications. scispace.com

Using techniques like the Irving-Rossotti titration method in various dioxane-water mixtures, researchers have determined the stability constants of these metal-ligand complexes. scispace.comresearchgate.net The stability of the formed complexes, such as ML and ML2, was found to increase as the concentration of dioxane in the solvent mixture increased. scispace.comresearchgate.net This phenomenon is explained by changes in the electrostatic and non-electrostatic effects of the solvent medium. scispace.com The data from these studies are used to develop "BEST FIT" models to understand the species formed in solution. scispace.comresearchgate.net

Table 1: Stability Constants (logβ) of 2-Oxo-1-pyrrolidine Acetamide Complexes with Inner Transition Metal Ions in a 50% Dioxane-Water Mixture

| Metal Ion | logβ1 | logβ2 |

|---|---|---|

| Y(III) | 6.55 | 12.35 |

| La(III) | 6.05 | 11.50 |

| Ce(III) | 6.20 | 11.75 |

| Pr(III) | 6.30 | 11.95 |

| Nd(III) | 6.40 | 12.10 |

| Sm(III) | 6.50 | 12.25 |

| Gd(III) | 6.10 | 11.60 |

| Dy(III) | 6.15 | 11.70 |

| Th(IV) | 7.20 | 13.50 |

Data sourced from Patel, D., et al. (2011). scispace.comresearchgate.net

Methodological Advancements in Analytical and Computational Research

The study of this compound and its derivatives has benefited from and contributed to advancements in analytical and computational chemistry. Various sophisticated methods are employed to characterize these compounds and model their behavior.

Analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) have been developed for the simultaneous estimation of related compounds in bulk and tablet formulations. ajrconline.org These methods are validated for accuracy, precision, and linearity according to international guidelines. ajrconline.org Spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR, are routinely used to confirm the structure of newly synthesized pyrrolidine derivatives. rsc.orgresearchgate.net

In parallel, computational tools are indispensable for modern research. acs.org Conformational analysis and quantum chemical calculations help to determine the geometric structure of pyrrolidine compounds. acs.org Molecular docking studies are conducted to predict the binding interactions between these molecules and their biological targets, such as proteins. researchgate.net Furthermore, computational strategies are used to model complex processes like the translocation of these compounds across lipid bilayers, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Table 2: Methodologies Used in the Research of this compound and Derivatives

| Research Area | Methodology | Application | Source(s) |

|---|---|---|---|

| Analytical Chemistry | RP-HPLC | Simultaneous quantification in formulations | ajrconline.org |

| FT-IR, NMR, Mass Spectrometry | Structural confirmation of synthesized compounds | rsc.orgresearchgate.net | |

| Irving-Rossotti Titration | Determination of metal-complex stability constants | scispace.comresearchgate.net | |

| Computational Chemistry | Conformational Analysis | Elucidation of molecular geometric structure | acs.org |

| Molecular Docking | Prediction of ligand-protein binding interactions | researchgate.net | |

| Molecular Dynamics Simulations | Modeling the translocation of molecules across membranes | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Oxo-1-pyrrolidine acetamide (Piracetam) |

| (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (Levetiracetam) |

| (R)-(-)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide |

| Yttrium(III) |

| Lanthanum(III) |

| Cerium(III) |

| Praseodymium(III) |

| Neodymium(III) |

| Samarium(III) |

| Gadolinium(III) |

| Dysprosium(III) |

| Thorium(IV) |

| Proline |

| Bradykinin |

| (R)-1-(1-hydroxymethylpropyl) pyrrolidin-2-one |

Application of Advanced Chromatography for Purity and Degradation Product Analysis

The assessment of purity and the identification of degradation products are critical in pharmaceutical development. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound and its derivatives. gsconlinepress.comencyclopedia.pubunige.ch These methods offer high resolution, sensitivity, and speed, making them ideal for separating the active compound from structurally related impurities that may arise during synthesis or degradation. unige.chsepscience.com

Research has focused on developing stability-indicating methods that can resolve the primary compound from its potential degradants under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments. core.ac.ukarcjournals.orgafjbs.com For instance, a stability-indicating UPLC method was developed for Piracetam (2-oxo-1-pyrrolidine acetamide), which shares the core structure of this compound. arcjournals.org This method successfully separated the parent drug from a degradation product formed under alkaline conditions. arcjournals.org The degradant was isolated and subsequently characterized using mass spectrometry and NMR, demonstrating the power of combining chromatography with spectroscopic techniques for structural elucidation. arcjournals.org

Similarly, RP-HPLC methods have been established for the simultaneous quantification of this compound analogues like Piracetam and Levetiracetam in bulk drugs and biological fluids. nih.gov These methods are validated for parameters such as linearity, precision, accuracy, and robustness, ensuring their reliability for quality control. afjbs.comnih.gov The use of UPLC, which employs columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including drastically reduced analysis times, lower solvent consumption, and improved resolution and sensitivity. pharmascholars.comorientjchem.org

The table below summarizes exemplary chromatographic conditions used in the analysis of this compound and its close analogues.

| Parameter | UPLC Method arcjournals.org | RP-HPLC Method nih.gov | UPLC Method researchgate.net |

| Compound(s) | Piracetam & Degradant | Piracetam & Levetiracetam | Levetiracetam & Degradants |

| Column | Waters Acquity BEH C18 (150x2.1 mm, 1.7µm) | Nucleosil C18 (25cm x 0.46cm, 10µm) | Zorbax XDB C18 (50x4.6 mm, 1.8µm) |

| Mobile Phase | Acetonitrile : Water (25:75 v/v) | Triethylamine (0.1 g/L) : Acetonitrile (70:30 v/v) | Buffer (KH2PO4 + Heptane Sulphonic acid salt, pH 2.4) : Acetonitrile (90:10 v/v) |

| Flow Rate | 0.15 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection (UV) | 210 nm | 205 nm | 200 nm |

| Application | Stability-indicating assay, degradation product identification. | Simultaneous quantification in bulk and dosage forms. | Stability-indicating assay for bulk and dosage forms. |

Integration of Combined Spectroscopic and Theoretical Approaches

The comprehensive structural characterization of molecules like this compound relies on the powerful synergy between experimental spectroscopic methods and theoretical computational analyses. science.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray crystallography provide empirical data on molecular structure, conformation, and bonding. jst.go.jpresearchgate.net When integrated with theoretical approaches like Density Functional Theory (DFT), a more profound understanding of the molecule's properties can be achieved. ruc.dkuni-bonn.de

For example, combined X-ray and theoretical self-consistent field molecular orbital (SCF-MO) studies have been performed on 4-hydroxy-2-oxo-1-pyrrolidineacetamide, an analogue of this compound. jst.go.jp This research compared the solid-state conformation determined by X-ray analysis with the preferred conformation in the gaseous state predicted by ab-initio calculations. jst.go.jp Such studies reveal how intermolecular forces, like hydrogen bonding in the crystal lattice, can influence molecular geometry compared to the isolated state. jst.go.jp The calculations can also predict the relative energies of different conformers, offering insights into the molecule's dynamic behavior in solution. jst.go.jp

FTIR spectroscopy, coupled with computational deconvolution methods, has been used to quantify impurities in Piracetam. researchgate.net Theoretical calculations assist in assigning vibrational modes and predicting the spectra of both the parent compound and potential impurities, enhancing the accuracy of analytical methods. researchgate.net Furthermore, the combination of NMR spectroscopy and DFT calculations is a cornerstone of modern structural elucidation. ruc.dk DFT can accurately predict NMR chemical shifts, which, when compared to experimental data, help to unambiguously assign signals, determine tautomeric forms, and characterize subtle stereochemical and conformational features. ruc.dkuni-bonn.de

| Technique Combination | Compound Studied | Key Findings | Reference |

| X-Ray Crystallography & SCF-MO | 4-hydroxy-2-oxo-1-pyrrolidineacetamide | Determined solid-state conformation and compared it with the theoretically predicted most stable free-molecule conformation, highlighting the role of intramolecular hydrogen bonds. | jst.go.jp |

| FTIR Spectroscopy & Curve Fitting | Piracetam (2-oxo-1-pyrrolidine acetamide) | Developed a quantitative method for determining impurities (e.g., pyrrolidine acetic acid) by deconvoluting overlapping spectral bands, with a detection limit of 0.1%. | researchgate.net |

| NMR Spectroscopy & DFT Calculations | General approach applicable to nitrogen heterocycles | Synergy allows for unambiguous assignment of tautomeric forms and complex structures by correlating experimental chemical shifts with theoretically calculated values. | ruc.dk |

Development of Chemoinformatic Tools for Structure-Function Prediction

Chemoinformatics employs computational methods to analyze chemical and biological data, enabling the prediction of a molecule's properties and activities from its structure. neovarsity.orgncert.nic.in For this compound and its derivatives, chemoinformatic tools are pivotal in guiding the design of new compounds with potentially enhanced biological functions. semanticscholar.orgeco-vector.comresearchgate.net The primary methods used include molecular docking and quantitative structure-activity relationship (QSAR) modeling. eco-vector.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net In the context of this compound, researchers have used molecular docking to investigate how its N-acyl derivatives interact with biological targets like the GABA-A and AMPA receptors. semanticscholar.orgeco-vector.comresearchgate.net These studies involve creating virtual 3D models of the compounds and simulating their interaction with the receptor's binding site. semanticscholar.orgresearchgate.net By calculating the binding energy and analyzing interactions with key amino acid residues, these models can predict which derivatives will have the highest affinity and potential activity, thereby prioritizing them for synthesis and experimental testing. semanticscholar.orgeco-vector.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscience.gov This involves calculating a set of molecular descriptors (physicochemical, topological, electronic) for each compound and using statistical methods to build a predictive model. While specific QSAR models for this compound are part of broader research, the approach is fundamental. For its derivatives, a QSAR model could predict properties based on variations in the acyl chain or other substitutions, accelerating the discovery of new lead compounds without the need to synthesize every possible analogue. eco-vector.comresearchgate.net

The table below outlines the application of these chemoinformatic tools to this compound derivatives.

| Chemoinformatic Tool | Application | Software/Methods Used | Predicted Outcome | Reference |

| Molecular Docking | Prediction of GABA-ergic and glutamatergic activities of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide. | HyperChem 8.0.8, Molegro Virtual Docker 6.0.1. | High affinity for GABA-A and AMPA receptor binding sites; prediction of derivatives with activity potentially exceeding existing drugs. | semanticscholar.orgeco-vector.comresearchgate.net |

| QSAR (mention) | Implied in molecular design studies for predicting biological activity based on structure. | QSAR is mentioned as a relevant field for structure-function prediction. | Development of predictive models to correlate structural features with nootropic activity. | semanticscholar.orgeco-vector.com |

| Molecular Modeling | Geometric optimization and design of new virtual derivatives. | HyperChem 8.0.8 (using MM+ force field). | Generation of stable 3D structures of novel compounds for subsequent docking studies. | semanticscholar.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-pyrrolidineacetamide and its derivatives, and how can purity be validated?

- Methodology : Common synthetic approaches involve cyclization reactions of pyrrolidine precursors with acetamide groups. For example, symmetrical derivatives like N,N´-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide are synthesized via coupling reactions using bifunctional linkers . Purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., for stereochemical confirmation) is recommended .

Q. What physicochemical properties of this compound are critical for solubility and bioavailability in pharmacological studies?

- Key Data :

- Density : ~1.22 g/cm³

- Boiling Point : ~486.4°C at 760 mmHg

- Refractive Index : ~1.579

- Methodology : Solubility can be optimized using co-solvents (e.g., DMSO for in vitro assays) or by modifying the acetamide side chain. LogP values and polar surface area (PSA) calculations guide bioavailability predictions.

Q. How is this compound structurally characterized to confirm its identity in new derivatives?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR for backbone confirmation.

- X-ray Crystallography : Resolves stereochemistry, as seen in dopamine receptor-modulating analogs .

- HRMS : Validates molecular weight (e.g., C39H45N2O6 with [M+H]+ = 637.3278 ).

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported anti-HIV activity of this compound derivatives?

- Case Study : A symmetrical this compound derivative exhibited IC50 = 7.29 ± 0.68 μM for HIV-1 integrase (IN) inhibition in SPR assays but showed moderate cellular efficacy (EC50 = 40.54 μM) due to membrane permeability limitations .

- Methodology :

- Surface Plasmon Resonance (SPR) : Directly measures IN-viral DNA binding inhibition.

- Site-Directed Mutagenesis : Identifies critical residues (e.g., Lys103, Lys173, Thr174) for binding .

- Molecular Dynamics Simulations : Predicts binding stability and guides structural optimization.

Q. How do structural modifications to the pyrrolidine ring impact this compound’s biological activity?

- Key Findings :

- Substituent Position : 4-phenyl or 4-propyl groups enhance CNS activity (e.g., nefiracetam’s GABAergic effects ).

- Fluorination : 4-(2,2-difluoroethenyl) derivatives (e.g., seletracetam) improve metabolic stability .

- Methodology : Structure-activity relationship (SAR) studies paired with in vitro assays (e.g., MTT cytotoxicity testing) and in silico docking (e.g., AutoDock Vina).

Q. What computational and experimental approaches validate novel binding sites for this compound analogs?

- Case Study : Molecular docking predicted a dimeric interface binding site on HIV-1 IN, later confirmed via mutagenesis (K173A/T174A abolished activity) .

- Methodology :

- SPR Competition Assays : Quantify inhibitor-DNA binding interference.

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics.

- Cryo-EM/X-ray Crystallography : Resolves inhibitor-protein complexes at atomic resolution.

Q. How can researchers address discrepancies in reported IC50/EC50 values for this compound derivatives?

- Root Causes : Variability in assay conditions (e.g., cell lines, viral strains) or compound purity.

- Solutions :

- Standardized Protocols : Use WHO-recommended cell lines (e.g., C8166 for HIV-1 ).

- Dose-Response Curves : Ensure ≥3 replicates per concentration.

- Meta-Analysis : Cross-reference data with systematic reviews (e.g., Cochrane guidelines ).

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.